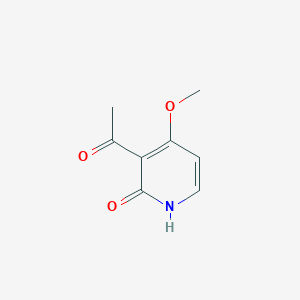

3-Acetyl-4-methoxypyridin-2(1H)-one

Description

3-Acetyl-4-methoxypyridin-2(1H)-one is a pyridinone derivative characterized by a bicyclic structure with acetyl and methoxy substituents at the 3- and 4-positions, respectively. Pyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry due to their structural resemblance to nucleotide bases and their ability to mimic peptide bonds, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

3-acetyl-4-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)7-6(12-2)3-4-9-8(7)11/h3-4H,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOHOWVRPUXJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CNC1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF) accelerate acylation but may promote decomposition at elevated temperatures. A balance is struck using tetrahydrofuran (THF) or dichloromethane (DCM) , which stabilize intermediates without side reactions. Optimal temperatures range from 0°C for acylations to 80°C for cyclizations, as higher temperatures risk decarboxylation or demethoxylation.

Catalytic Systems

Transition metal catalysts enhance selectivity and efficiency. Palladium(II) acetate facilitates cross-coupling reactions in methoxylation steps, while copper(I) iodide promotes Ullmann-type couplings for attaching aryl groups. Recent studies highlight organocatalysts such as DMAP (4-dimethylaminopyridine) for acyl transfers, reducing metal contamination in pharmaceutical-grade products.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel and eluents like ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers, achieving >98% purity for analytical standards.

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6): δ 2.45 (s, 3H, COCH3), 3.85 (s, 3H, OCH3), 6.30 (d, J = 7.2 Hz, 1H, H-5), 7.55 (d, J = 7.2 Hz, 1H, H-6). IR (KBr): 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C). Mass spectrometry ([M+H]+ = 168.1) confirms molecular weight.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization/Acylation | 2-methyl-1-penten-1-alkoxy-3-one | Diethyl oxalate, LiAlH4 | 65 | 95 |

| Direct Acylation | 4-methoxypyridin-2(1H)-one | Acetyl chloride, ZnCl2 | 78 | 97 |

| Halogenation/Methoxylation | 2-alkoxycarbonyl-4-chloropyridine | NaOMe, Pd(OAc)2 | 72 | 96 |

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-methoxypyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-hydroxy-4-methoxypyridine-3-carboxylic acid.

Reduction: Formation of 1-(2-hydroxy-4-methoxypyridin-3-yl)ethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-acetyl-4-methoxypyridin-2(1H)-one exhibit promising antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit bacterial growth, including strains such as Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives often fall below 1 μM, indicating strong efficacy against these pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties. Similar pyridine derivatives have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For example, compounds containing hydroxamic acid as a zinc-binding group have shown selective inhibition of HDAC6 and HDAC8 . The potential for this compound to act similarly warrants further exploration.

Agricultural Applications

Herbicides and Pesticides

The structural characteristics of this compound make it a candidate for developing herbicides and pesticides. Research has highlighted the effectiveness of similar pyridine-based compounds in controlling weed populations and pests in agricultural settings . The ability to modify its structure could lead to enhanced efficacy and reduced environmental impact.

Material Science

Polymer Development

In material science, this compound serves as a building block for synthesizing novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For example, studies have reported improved conductivity and reactivity when this compound is integrated into conductive polymers .

Synthesis and Derivatization

The synthesis of this compound can be achieved through various chemical reactions involving readily available starting materials. Efficient one-pot synthesis methods have been developed that allow for the rapid derivatization of pyridine compounds, facilitating the exploration of their biological activities . This versatility in synthesis is crucial for expanding the library of derivatives that can be tested for various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against clinical isolates of E. coli. The results indicated an MIC value of 0.21 μM for the most active derivative, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: HDAC Inhibition

Another investigation focused on the compound's ability to inhibit HDACs. A series of analogs were synthesized, with one derivative demonstrating an IC50 value of 681 nM against HDAC6. This finding suggests that modifications to the core structure could yield potent anticancer agents.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Biological Activity

3-Acetyl-4-methoxypyridin-2(1H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with acetyl and methoxy substituents. Its chemical formula is , and it has a molecular weight of approximately 165.17 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

2. Anticancer Potential

Studies have highlighted the compound's potential as an anticancer agent. In vitro experiments demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The observed cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6, indicating its potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to reduced tumor growth and inflammation.

- Receptor Modulation: It may modulate receptor activity related to pain and inflammation, providing a dual mechanism for its therapeutic effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in xenograft models. The results showed a significant reduction in tumor size compared to control groups, with an IC50 value of approximately 15 μM against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effectiveness comparable to conventional antibiotics .

Data Summary

| Activity | IC50/MIC | Target |

|---|---|---|

| Anticancer | 15 µM | Breast cancer cells |

| Antimicrobial | 32 µg/mL | Staphylococcus aureus |

| Anti-inflammatory | Reduced TNF-alpha | Inflammatory pathways |

Q & A

Q. What are the established synthetic routes for 3-Acetyl-4-methoxypyridin-2(1H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like protocols) using aldehydes, β-keto esters, and urea derivatives. For example, refluxing 4-methoxybenzaldehyde with acetylacetone and urea in a solvent system (e.g., n-heptane-toluene) catalyzed by ZnCl₂ yields dihydropyrimidinone derivatives . Microwave-assisted synthesis with organocatalysts (e.g., oxalic acid) improves reaction efficiency and reduces time . Key variables include solvent polarity, catalyst loading, and temperature, which directly impact regioselectivity and purity.

Table 1: Example reaction conditions for dihydropyrimidinone synthesis

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂ | Toluene | 110 | 78 | |

| Oxalic acid | Solvent-free | 80 (MW) | 92 |

Q. How is structural characterization of this compound performed?

X-ray crystallography (using SHELX programs) is critical for resolving 3D structures, particularly for verifying substituent positions and hydrogen-bonding networks . Spectroscopic methods include:

- ¹H/¹³C NMR : To confirm the acetyl and methoxy groups (e.g., acetyl CH₃ at ~2.5 ppm; methoxy OCH₃ at ~3.8 ppm) .

- IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .

Advanced Research Questions

Q. How can conflicting crystallographic data for pyridinone derivatives be resolved?

Discrepancies in bond lengths or angles may arise from twinned crystals or disordered solvent molecules. Use SHELXL for refinement with high-resolution data (≤1.0 Å) and apply restraints for flexible moieties (e.g., methoxy groups). For ambiguous cases, cross-validate with DFT calculations or spectroscopic data .

Q. What strategies optimize the regioselectivity of substituents in pyridinone derivatives during synthesis?

Regioselectivity is controlled by:

- Catalyst design : Lewis acids (e.g., Co₃N) enhance electrophilic activation of carbonyl groups, directing substitution to the 4-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring 3-acetyl group retention .

- Microwave irradiation : Accelerates kinetics, reducing side reactions and improving regiochemical purity .

Table 2: Catalyst impact on regioselectivity

| Catalyst | Regioselectivity (3-Acetyl:4-Methoxy) | Reference |

|---|---|---|

| ZnCl₂ | 1:1 | |

| Co₃N | 1.5:1 |

Q. How are pyridinone derivatives evaluated for bioactivity, and what methodological pitfalls exist?

In vitro assays include:

- Antioxidant activity : DPPH radical scavenging and Fe²⁺ chelation assays. Note that solvent choice (e.g., DMSO vs. ethanol) affects compound solubility and false positives .

- Antimicrobial screening : Agar diffusion assays with Gram-positive/negative strains. Normalize results against positive controls (e.g., ciprofloxacin) to account for batch variability .

Q. Critical considerations :

- Metabolic stability : Use hepatic microsome models to assess acetyl group hydrolysis, which may reduce efficacy .

- Cytotoxicity : Validate selectivity via MTT assays on non-target cell lines .

Q. How do electronic effects of substituents influence the reactivity of pyridinone cores?

The methoxy group at C-4 acts as an electron-donating group, increasing electron density at C-5 and C-6, making these positions susceptible to electrophilic attack. The acetyl group at C-3 withdraws electrons, stabilizing the enol tautomer and facilitating nucleophilic substitution. Computational studies (e.g., HOMO-LUMO gap analysis) quantify these effects .

Q. What are the challenges in scaling up pyridinone synthesis for preclinical studies?

Key issues include:

- Purification : Recrystallization from ethanol/water mixtures is optimal for removing unreacted β-keto esters.

- Catalyst recycling : Heterogeneous catalysts (e.g., Co₃N) enable reuse for ≥5 cycles without significant yield loss .

- Byproduct formation : Monitor for diastereomers via HPLC (C18 column, acetonitrile/water gradient) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.